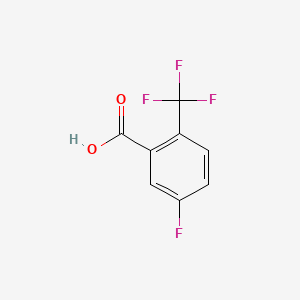

5-Fluoro-2-(trifluoromethyl)benzoic acid

Beschreibung

The exact mass of the compound 5-Fluoro-2-(trifluoromethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoro-2-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFNBGWEOKQIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350864 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-99-9 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-(trifluoromethyl)benzoic acid CAS number and properties

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS No. 654-99-9), a key fluorinated building block in medicinal chemistry and materials science. It details the compound's physicochemical properties, safety data, and a representative synthetic protocol. This guide is intended to serve as a foundational resource for professionals engaged in research and development requiring this versatile intermediate.

Chemical Identification and Properties

5-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its electronic properties, acidity, and lipophilicity, making it a valuable synthon for introducing fluorine into target molecules to enhance metabolic stability, binding affinity, and bioavailability.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 654-99-9 | [1][2][3][4] |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | [1][2][3] |

| IUPAC Name | 5-fluoro-2-(trifluoromethyl)benzoic acid | [4] |

| InChI Key | BRFNBGWEOKQIND-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)O)C(F)(F)F | [4] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | White to off-white solid/powder | [2] |

| Melting Point | 80-83 °C | |

| Boiling Point | 238.2 ± 40.0 °C (Predicted) | |

| Purity | ≥98% | [2][3] |

| Solubility | Slightly soluble in Methanol, Chloroform, DMSO, and Ethyl Acetate. |

Safety and Handling

As with all laboratory chemicals, 5-Fluoro-2-(trifluoromethyl)benzoic acid should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

Table 3: GHS Safety Information

| Parameter | Description | Reference |

| Signal Word | Warning | |

| Pictograms | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. |

Synthesis and Purification Workflow

The synthesis of 5-Fluoro-2-(trifluoromethyl)benzoic acid can be achieved through various methods. A common and effective route is the carboxylation of a Grignard reagent, which is formed from the corresponding aryl bromide. The general workflow for this synthesis and subsequent purification is outlined below.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and purification of 5-Fluoro-2-(trifluoromethyl)benzoic acid based on a standard Grignard carboxylation reaction.

Synthesis via Grignard Carboxylation

This procedure is adapted from established methods for analogous compounds.

Materials:

-

1-Bromo-4-fluoro-2-(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Carbon dioxide (solid, dry ice, or gas)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a nitrogen or argon atmosphere. Fit the flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation:

-

Place magnesium turnings in the flask. Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the reaction mixture in an ice-water or dry ice/acetone bath.

-

Slowly add crushed dry ice in small portions to the vigorously stirred Grignard solution. Alternatively, bubble CO₂ gas through the solution. Ensure the temperature is kept low during this exothermic step.

-

Once the addition of CO₂ is complete, allow the mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Workup and Extraction:

-

Cool the reaction mixture again in an ice bath and quench it by slowly adding 2 M aqueous HCl until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification

The crude product can be purified by recrystallization or column chromatography.

A. Recrystallization:

-

Select an appropriate solvent or solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolve the crude solid in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Silica Gel Column Chromatography:

-

Determine a suitable eluent system using thin-layer chromatography (TLC). A common mobile phase is a gradient of ethyl acetate in hexane.

-

Prepare a silica gel column and load the crude product.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Applications in Research and Development

5-Fluoro-2-(trifluoromethyl)benzoic acid serves primarily as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern is exploited in:

-

Pharmaceuticals: It is a building block for creating active pharmaceutical ingredients (APIs). The fluorine substituents can enhance drug efficacy by improving metabolic stability (blocking sites of oxidation) and increasing binding affinity to target proteins.

-

Agrochemicals: Similar to pharmaceuticals, its incorporation into pesticides and herbicides can lead to compounds with enhanced potency and environmental persistence profiles.

-

Materials Science: It can be used in the synthesis of specialty polymers and other materials where its specific electronic and physical properties are desired.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry. This document details available quantitative data, outlines experimental protocols for property determination, and explores the compound's synthesis, reactivity, and applications in drug development.

Core Physicochemical Properties

5-Fluoro-2-(trifluoromethyl)benzoic acid is a white solid crystalline compound.[1] Its key physicochemical parameters are summarized in the tables below. While experimentally determined values for some properties are readily available, others are currently based on validated computational predictions.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O₂ | [2] |

| Molecular Weight | 208.11 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 83 °C | [1] |

| Boiling Point (Predicted) | 236 °C | [4] |

| Density (Predicted) | 1.489 g/cm³ | [4] |

Table 2: Acidity and Lipophilicity

| Property | Value | Source |

| pKa (Predicted) | 2.4 | [3] |

| LogP (Predicted) | 2.8 | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. Below are standard protocols that can be employed for 5-Fluoro-2-(trifluoromethyl)benzoic acid.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.[5]

Protocol:

-

A small, finely powdered sample of 5-Fluoro-2-(trifluoromethyl)benzoic acid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Boiling Point Determination

For solid compounds, the boiling point is typically determined using specialized equipment under reduced pressure to prevent decomposition. The predicted boiling point serves as a useful estimate.[5]

Protocol (General for Solids):

-

A small sample is placed in a distillation flask.

-

The apparatus is connected to a vacuum source to reduce the pressure.

-

The sample is heated, and the temperature at which the liquid boils under the specific pressure is recorded.

-

The boiling point at atmospheric pressure can be extrapolated from this data.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For carboxylic acids, potentiometric titration is a common and accurate method.[6][7]

Protocol:

-

A precise amount of 5-Fluoro-2-(trifluoromethyl)benzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if solubility is low.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, often at the half-equivalence point.

Solubility Determination

The solubility of a compound in a particular solvent is a critical parameter in drug development. The shake-flask method is a standard approach to determine equilibrium solubility.[8]

Protocol:

-

An excess amount of 5-Fluoro-2-(trifluoromethyl)benzoic acid is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The HPLC method is a rapid and reliable technique for its estimation.[9]

Protocol:

-

A reversed-phase HPLC system with a C18 column is used.

-

A calibration curve is generated using a series of standard compounds with known LogP values.

-

The retention time of 5-Fluoro-2-(trifluoromethyl)benzoic acid is measured under the same chromatographic conditions.

-

The LogP of the compound is calculated from its retention time using the calibration curve.

Synthesis and Reactivity

Synthesis

5-Fluoro-2-(trifluoromethyl)benzoic acid can be synthesized through various routes. A common approach involves the oxidation of the corresponding toluene derivative. A plausible synthetic workflow is outlined below.[10]

References

- 1. labproinc.com [labproinc.com]

- 2. scbt.com [scbt.com]

- 3. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115029-23-7 [m.chemicalbook.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

A Technical Guide to the Spectral Analysis of 5-Fluoro-2-(trifluoromethyl)benzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 5-Fluoro-2-(trifluoromethyl)benzoic acid (C₈H₄F₄O₂), a key building block in pharmaceutical and materials science. Due to the limited availability of specific experimental spectra in public databases, this document focuses on predicted and characteristic spectral values derived from the compound's structure, alongside detailed, generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

-

IUPAC Name: 5-Fluoro-2-(trifluoromethyl)benzoic acid

-

Physical State: White solid[1]

Spectral Data Summary

The following tables summarize the expected spectral data for 5-Fluoro-2-(trifluoromethyl)benzoic acid. These values are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

¹H NMR Spectroscopy Data (Expected)

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.0 - 8.2 | Doublet of Doublets | 1H | Aromatic Proton (H-6) |

| ~7.8 - 8.0 | Triplet of Doublets | 1H | Aromatic Proton (H-4) |

| ~7.6 - 7.8 | Doublet of Doublets | 1H | Aromatic Proton (H-3) |

Note: The acidic proton of a carboxylic acid is often very broad and its chemical shift is dependent on concentration and solvent.[4][5][6] Aromatic proton shifts are influenced by the strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups.

¹³C NMR Spectroscopy Data (Expected)

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | Carboxylic Acid Carbon (-C OOH) |

| ~162 - 165 (d, ¹JCF ≈ 250 Hz) | Aromatic Carbon (C -F) |

| ~133 - 135 (d, ³JCF ≈ 8 Hz) | Aromatic Carbon (C -H) |

| ~128 - 130 (q, ²JCF ≈ 30 Hz) | Aromatic Carbon (C -CF₃) |

| ~120 - 125 (q, ¹JCF ≈ 275 Hz) | Trifluoromethyl Carbon (-C F₃) |

| ~120 - 122 (d, ²JCF ≈ 22 Hz) | Aromatic Carbon (C -H) |

| ~118 - 120 (d, ⁴JCF ≈ 3 Hz) | Aromatic Carbon (C -H) |

Note: Carbon signals are expected to show splitting (d = doublet, q = quartet) due to coupling with fluorine atoms (¹⁹F). The carboxyl carbon in aromatic acids typically appears between 165-185 ppm.[5][6][7]

IR Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer) |

| 1690-1720 | Strong | C=O stretch (Aromatic Carboxylic Acid) |

| 1200-1350 | Strong | C-F stretch (Trifluoromethyl Group) |

| 1100-1200 | Strong | C-F stretch (Aryl Fluoride) |

| 1210-1320 | Medium | C-O stretch |

Note: Carboxylic acids typically show a very broad O-H absorption due to hydrogen bonding.[4][5][8] The carbonyl (C=O) stretch for an aromatic acid is found in the 1680-1720 cm⁻¹ region.[4][5]

Mass Spectrometry Data (Expected)

| m/z Ratio | Assignment |

| 208 | [M]⁺ (Molecular Ion) |

| 191 | [M-OH]⁺ |

| 189 | [M-F]⁺ |

| 163 | [M-COOH]⁺ |

| 139 | [M-CF₃]⁺ |

Note: The molecular ion peak corresponds to the molecule's molecular weight.[3] Common fragments arise from the loss of stable functional groups.[9]

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectral data.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of solid 5-Fluoro-2-(trifluoromethyl)benzoic acid.[10]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[10] DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and clear observation of the acidic proton.[10]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

-

Data Acquisition: Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures. For ¹³C NMR, a sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent peak or the internal standard (TMS at 0.00 ppm).

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Place approximately 20-50 mg of the solid sample into a small vial.[11]

-

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[11]

-

Using a pipette, apply one or two drops of the resulting solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[11]

-

Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid compound on the plate.[11]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum. The instrument measures the absorption of infrared radiation as a function of wavenumber.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is heated in a vacuum to induce vaporization.[9][12]

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion ([M]⁺).[9][12]

-

Fragmentation: The high energy of the molecular ion often causes it to be unstable, leading to its fragmentation into smaller, charged ions and neutral fragments. This fragmentation pattern is characteristic of the molecule's structure.[9]

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and then deflected by a magnetic field.[12] The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[12][13]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagrams illustrate the logical relationships and experimental workflow in the spectral analysis of 5-Fluoro-2-(trifluoromethyl)benzoic acid.

Caption: Logical relationship between spectroscopic methods and structural elucidation.

Caption: General experimental workflow for spectral analysis.

References

- 1. labproinc.com [labproinc.com]

- 2. scbt.com [scbt.com]

- 3. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. benchchem.com [benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

- 13. fiveable.me [fiveable.me]

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzoic acid

IUPAC Name: 5-Fluoro-2-(trifluoromethyl)benzoic acid CAS Number: 654-99-9

This technical guide provides a comprehensive overview of 5-Fluoro-2-(trifluoromethyl)benzoic acid, a key fluorinated building block for professionals in chemical synthesis and drug discovery. The document details its physicochemical properties, a robust synthesis protocol, and its application in the development of targeted therapeutic agents, supported by quantitative data and mechanistic diagrams.

Physicochemical and Safety Data

5-Fluoro-2-(trifluoromethyl)benzoic acid is a white to off-white crystalline solid.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold significantly influences its chemical properties, such as acidity and lipophilicity, making it a valuable synthon in medicinal chemistry.[3] These substitutions can enhance metabolic stability and binding affinity in derivative drug candidates.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-fluoro-2-(trifluoromethyl)benzoic acid | PubChem[4] |

| CAS Number | 654-99-9 | Sigma-Aldrich[2] |

| Molecular Formula | C₈H₄F₄O₂ | PubChem[4] |

| Molecular Weight | 208.11 g/mol | Sigma-Aldrich[2] |

| Melting Point | 80-83 °C | ChemicalBook[1] |

| Boiling Point | 238.2±40.0 °C (Predicted) | ChemicalBook[1] |

| pKa | 2.89±0.36 (Predicted) | ChemicalBook[1] |

| Appearance | White to Almost white powder to crystal | ChemicalBook[1] |

| InChI Key | BRFNBGWEOKQIND-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Table 2: Hazard and Safety Information

| Identifier | Information | Source |

|---|---|---|

| Signal Word | Warning | Sigma-Aldrich[2] |

| Hazard Codes | H315, H319, H335 | Sigma-Aldrich[2] |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | PubChem[4] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Sigma-Aldrich[2] |

| Hazard Class | Irritant | ChemicalBook[1] |

Synthesis Pathway and Experimental Protocol

The synthesis of 5-Fluoro-2-(trifluoromethyl)benzoic acid is reliably achieved via a two-stage process. The first stage involves the preparation of the key intermediate, 2-bromo-5-fluorobenzotrifluoride, from m-fluorobenzotrifluoride. The second stage utilizes this intermediate in a Grignard reaction followed by carboxylation to yield the final product.

Experimental Protocol:

Stage 1: Synthesis of 2-Bromo-5-fluorobenzotrifluoride (Intermediate) This procedure is adapted from established methods for the synthesis of halo-fluorobenzotrifluorides.[5]

-

Nitration: m-Fluorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride.

-

Reduction: The resulting nitro compound is reduced via catalytic hydrogenation using a Raney Nickel catalyst to yield 5-fluoro-2-aminobenzotrifluoride.

-

Sandmeyer Reaction: The amine is converted to the target intermediate, 2-bromo-5-fluorobenzotrifluoride, through a diazotization reaction with sodium nitrite in the presence of hydrobromic acid and cuprous bromide. The product is isolated by extraction and purified by distillation, yielding a product with >98% purity.[5]

Stage 2: Synthesis of 5-Fluoro-2-(trifluoromethyl)benzoic acid This protocol is based on the standard Grignard carboxylation of aryl halides.

-

Apparatus Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried to exclude moisture.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask. Anhydrous tetrahydrofuran (THF) is added. A solution of 2-bromo-5-fluorobenzotrifluoride (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. The mixture is heated to reflux and stirred for 2-3 hours until the magnesium is consumed.

-

Carboxylation: The reaction mixture is cooled in an ice-salt bath. Solid carbon dioxide (dry ice, crushed, >3 eq) is added portion-wise to the stirred Grignard reagent solution while maintaining the temperature below 0 °C. The reaction is allowed to stir and slowly warm to room temperature overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The final product, 5-Fluoro-2-(trifluoromethyl)benzoic acid, is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white crystalline solid.

Applications in Drug Discovery and Mechanism of Action

5-Fluoro-2-(trifluoromethyl)benzoic acid is a valuable building block for synthesizing pharmacologically active molecules. Its derivatives have been investigated as inhibitors for various enzymatic targets. Notably, it is a documented starting material in the synthesis of piperazine derivatives that act as inhibitors of Stearoyl-CoA Desaturase (SCD).[3]

Mechanism of Action: SCD Inhibition

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism. It catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from saturated fatty acids (SFAs) like stearoyl-CoA and palmitoyl-CoA. These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids. Inhibition of SCD leads to a decrease in MUFA synthesis, which has therapeutic potential for treating metabolic diseases such as obesity, dyslipidemia, and insulin resistance.

References

- 1. DE69026476T2 - Process for the preparation of 5-fluorobenzoic acids and their intermediates - Google Patents [patents.google.com]

- 2. WO2009117659A1 - Novel piperazine derivatives as inhibitors of stearoyl-coa desaturase - Google Patents [patents.google.com]

- 3. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 4. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 5. US20100160323A1 - NOVEL PIPERAZINE DERIVATIVES AS INHIBITORS OF STEAROYL-CoA DESATURASE - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Molecular Structure and Conformation of 5-Fluoro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of 5-Fluoro-2-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. This document collates available physicochemical data, outlines a general synthetic pathway, and discusses spectroscopic characterization.

Introduction

5-Fluoro-2-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties and conformational preferences that are of significant interest in the design of novel therapeutic agents and functional materials. The strategic placement of these electron-withdrawing groups on the benzoic acid scaffold can influence its acidity, lipophilicity, and intermolecular interactions, thereby affecting its biological activity and material properties.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-2-(trifluoromethyl)benzoic acid is presented in Table 1. This data is essential for its handling, formulation, and application in various research and development settings.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O₂ | [1][2] |

| Molecular Weight | 208.11 g/mol | [1][2] |

| CAS Number | 654-99-9 | [2] |

| Appearance | White solid | [3] |

| Melting Point | 83 °C | [3] |

| Purity | Min. 98.0% (GC, T) | [3] |

Molecular Structure and Conformation

As of the latest literature review, a definitive single-crystal X-ray diffraction study for 5-Fluoro-2-(trifluoromethyl)benzoic acid providing precise bond lengths and angles is not publicly available. However, based on the known structures of related benzoic acid derivatives, a planar conformation of the benzene ring is expected. The carboxylic acid group and the trifluoromethyl group, due to steric hindrance, will likely adopt a conformation that minimizes their interaction.

Synthesis and Purification

General Synthetic Protocol

The synthesis can be conceptualized as a two-step process: the formation of a Grignard reagent followed by its reaction with carbon dioxide.

dot

References

Solubility Profile of 5-Fluoro-2-(trifluoromethyl)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-(trifluoromethyl)benzoic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding based on the compound's structural analogues and general principles of organic chemistry. Furthermore, a detailed experimental protocol for determining the equilibrium solubility of this compound is provided to enable researchers to generate precise quantitative data.

Introduction

5-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. Its chemical structure, featuring a carboxylic acid group, a fluorine atom, and a trifluoromethyl group, suggests a compound with moderate polarity. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility of 5-Fluoro-2-(trifluoromethyl)benzoic acid in a range of common organic solvents. This information is based on data for analogous compounds, such as 2-(trifluoromethyl)benzoic acid and 2-amino-5-fluorobenzoic acid, which are reported to be more soluble in organic solvents than in water. For instance, 2-amino-5-fluorobenzoic acid is soluble in ethanol, DMSO, and DMF.[1] Another related compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, is described as slightly soluble in chloroform, DMSO, and ethyl acetate.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. One source indicates the compound is "slightly sol. in Methanol". |

| Polar Aprotic | Acetone, Ethyl Acetate | Likely Soluble | The overall polarity of the molecule should allow for favorable dipole-dipole interactions with these solvents. Structurally similar compounds show solubility in ethyl acetate. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful solvent for a wide range of organic compounds, including those with polar functional groups.[2][3] Structurally similar compounds exhibit solubility in DMSO. |

| Non-Polar | Hexane, Toluene | Likely Poorly Soluble | The significant polarity imparted by the carboxylic acid and fluorine moieties is expected to limit solubility in non-polar, non-aromatic (hexane) and aromatic (toluene) solvents due to the "like dissolves like" principle. |

| Chlorinated | Dichloromethane, Chloroform | Slightly Soluble to Soluble | These solvents have a moderate polarity and can often dissolve compounds with a range of functional groups. A related compound has shown slight solubility in chloroform. |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

To obtain precise quantitative solubility data for 5-Fluoro-2-(trifluoromethyl)benzoic acid, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.[4][5][6][7][8] This method allows for the determination of the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

3.1. Materials

-

5-Fluoro-2-(trifluoromethyl)benzoic acid (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Fluoro-2-(trifluoromethyl)benzoic acid to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of 5-Fluoro-2-(trifluoromethyl)benzoic acid.

-

Prepare a calibration curve using standard solutions of known concentrations of 5-Fluoro-2-(trifluoromethyl)benzoic acid in the same solvent.

-

3.3. Data Analysis

-

From the calibration curve, determine the concentration of 5-Fluoro-2-(trifluoromethyl)benzoic acid in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the specific solvent at the experimental temperature.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 5-Fluoro-2-(trifluoromethyl)benzoic acid.

Workflow for the experimental determination of solubility.

Conclusion

This technical guide has provided a qualitative overview of the solubility of 5-Fluoro-2-(trifluoromethyl)benzoic acid in various organic solvents and a detailed experimental protocol for its quantitative determination. While precise solubility data is currently lacking in the public domain, the provided information serves as a valuable starting point for researchers. The experimental workflow and protocol outlined herein offer a robust framework for generating the necessary quantitative data to support further research and development activities involving this compound. It is recommended that researchers perform their own solubility studies under their specific experimental conditions for the most accurate results.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. gchemglobal.com [gchemglobal.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. enamine.net [enamine.net]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

5-Fluoro-2-(trifluoromethyl)benzoic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Fluoro-2-(trifluoromethyl)benzoic acid, a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

5-Fluoro-2-(trifluoromethyl)benzoic acid is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

Source: PubChem[1], ECHEMI[2][3]

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[1][3] |

| Hazard | H319 | Causes serious eye irritation.[1][3] |

| Hazard | H335 | May cause respiratory irritation.[1][3] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |

| Precautionary | P264 | Wash hands and face thoroughly after handling.[4][5] |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area.[3][4] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][5] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water.[4][5] |

| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |

| Precautionary | P312 | Call a POISON CENTER or doctor if you feel unwell.[6] |

| Precautionary | P332+P313 | If skin irritation occurs: Get medical advice/attention.[4] |

| Precautionary | P337+P313 | If eye irritation persists: Get medical advice/attention.[4] |

| Precautionary | P362+P364 | Take off contaminated clothing and wash it before reuse.[2][3] |

| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2][4] |

| Precautionary | P405 | Store locked up.[2][4] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Experimental Protocols: Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing exposure risks.

Engineering Controls

Operations involving 5-Fluoro-2-(trifluoromethyl)benzoic acid should be conducted in a well-ventilated area.[7] The use of a local exhaust ventilation system or a chemical fume hood is highly recommended to control airborne concentrations.[7] Eyewash stations and safety showers must be readily accessible in the immediate work area.[8][9]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Table 3: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specific Recommendations | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] A face shield may be required in situations with a higher risk of splashing.[8][11] | To prevent eye contact, which can cause serious irritation.[1][3] |

| Hand Protection | Chemically resistant gloves such as nitrile or neoprene.[7] | To prevent skin contact, as the acid is a known skin irritant.[1][3] |

| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure.[5][8] | To minimize the risk of accidental skin contact.[7] |

| Respiratory Protection | Under normal, well-ventilated conditions, respiratory protection is not typically required.[7] If dust is generated or in case of inadequate ventilation, a NIOSH/MSHA approved respirator or a dust mask (type N95) should be used.[7] | To prevent respiratory tract irritation from dust inhalation.[1][3] |

Handling Procedures

-

Avoid the formation of dust and aerosols.[12]

-

Use in a well-ventilated area, preferably a chemical fume hood.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[12]

Storage Conditions

-

The storage area should be secured and accessible only to authorized personnel.[13]

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures

Table 4: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention.[8][11] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention.[5][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8] If eye irritation persists, get medical advice or attention.[5][8] |

| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[8][11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[8][11]

-

Specific Hazards: Upon combustion, it may decompose to generate poisonous fumes, including carbon oxides and hydrogen fluoride.[4][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][10]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[8][12] Evacuate non-essential personnel from the area.[12]

-

Environmental Precautions: Prevent the product from entering drains.[8]

-

Containment and Cleaning: For dry spills, carefully sweep up the material, avoiding dust generation.[7][10] Collect the spilled material into a suitable, labeled, and sealed container for disposal.[4][7]

Disposal Considerations

Dispose of 5-Fluoro-2-(trifluoromethyl)benzoic acid and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7][10] Do not allow the material to enter drains or waterways.[9]

Visualizations

The following diagrams illustrate key safety and handling workflows.

References

- 1. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Stability and Degradation Profile of 5-Fluoro-2-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation profile of 5-Fluoro-2-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this document outlines a predicted degradation profile based on the known reactivity of structurally similar fluorinated and trifluoromethyl-substituted aromatic compounds. Furthermore, it details standardized experimental protocols for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. These protocols are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. This guide also describes the application of modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this molecule and its potential degradants.

Introduction

5-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl (-CF3) and fluoro (-F) groups, make it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Understanding the stability and degradation profile of this compound is critical for ensuring the quality, safety, and efficacy of the final products. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and enabling the development of robust, stability-indicating analytical methods.[1]

Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)benzoic Acid

A summary of the key physicochemical properties of 5-Fluoro-2-(trifluoromethyl)benzoic acid is presented in Table 1. This data is essential for designing and interpreting stability and degradation studies.

Table 1: Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)benzoic Acid

| Property | Value | Reference |

| IUPAC Name | 5-Fluoro-2-(trifluoromethyl)benzoic acid | --INVALID-LINK-- |

| CAS Number | 654-99-9 | --INVALID-LINK-- |

| Molecular Formula | C8H4F4O2 | --INVALID-LINK-- |

| Molecular Weight | 208.11 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 80-83 °C | --INVALID-LINK-- |

| Boiling Point | 238.2 ± 40.0 °C (Predicted) | --INVALID-LINK-- |

| pKa | 2.89 ± 0.36 (Predicted) | --INVALID-LINK-- |

| Solubility | Slightly soluble in Methanol | --INVALID-LINK-- |

Predicted Stability and Degradation Profile

While specific experimental data for 5-Fluoro-2-(trifluoromethyl)benzoic acid is scarce, a theoretical degradation profile can be constructed based on the known chemistry of fluorinated aromatic compounds and general principles of drug degradation. The primary degradation pathways are expected to be hydrolysis, photolysis, and potentially thermal degradation under extreme conditions.

Hydrolytic Degradation

The carboxylic acid functional group is generally stable to hydrolysis. However, under extreme pH and temperature conditions, decarboxylation could potentially occur, although this is less likely for aromatic carboxylic acids. The stability of the C-F and C-CF3 bonds to hydrolysis is expected to be high due to their high bond energies. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.[2]

Photodegradation

Aromatic compounds containing trifluoromethyl groups can undergo photodegradation.[3] The primary mechanism often involves the cleavage of the C-CF3 bond, leading to the formation of trifluoroacetic acid and a defluorinated aromatic ring. The presence of a fluorine atom on the aromatic ring may influence the rate and pathway of photodegradation. It is anticipated that upon exposure to UV light, 5-Fluoro-2-(trifluoromethyl)benzoic acid could degrade, leading to a complex mixture of products.

Thermal Degradation

Thermal degradation of halogenated organic compounds typically requires high temperatures.[4][5] For 5-Fluoro-2-(trifluoromethyl)benzoic acid, thermal stress may lead to decarboxylation or fragmentation of the molecule. The specific degradation products would depend on the temperature and the presence of oxygen.

Oxidative Degradation

The aromatic ring of 5-Fluoro-2-(trifluoromethyl)benzoic acid is expected to be relatively resistant to oxidation due to the presence of electron-withdrawing groups. However, under strong oxidative conditions (e.g., using hydrogen peroxide), degradation may occur, potentially leading to the formation of hydroxylated derivatives or ring-opened products.

Experimental Protocols for Forced Degradation Studies

To experimentally determine the stability and degradation profile of 5-Fluoro-2-(trifluoromethyl)benzoic acid, a series of forced degradation studies should be conducted according to ICH guidelines.[1][6][7][8] A general workflow for these studies is depicted below.

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

-

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

-

Protocol:

-

Prepare solutions of 5-Fluoro-2-(trifluoromethyl)benzoic acid (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) media.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Withdraw samples at specified time points (e.g., 0, 1, 3, 7 days).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a suitable stability-indicating HPLC method.

-

Photostability

-

Objective: To evaluate the stability of the compound when exposed to light.

-

Protocol (as per ICH Q1B): [3][9][10][11][12]

-

Expose the solid compound and its solution (in a photostable solvent) to a light source that provides both UV and visible light.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Thermal Stability

-

Objective: To assess the stability of the compound under elevated temperatures.

-

Protocol:

-

Store the solid compound at elevated temperatures (e.g., 60°C, 80°C, and 105°C) for a defined period.

-

Prepare a solution of the compound and store it at a suitable elevated temperature.

-

Analyze samples at predetermined time intervals.

-

Oxidative Stability

-

Objective: To determine the susceptibility of the compound to oxidation.

-

Protocol:

-

Prepare a solution of 5-Fluoro-2-(trifluoromethyl)benzoic acid.

-

Add a common oxidizing agent, such as 3% hydrogen peroxide.

-

Store the solution at room temperature for a specified duration.

-

Analyze samples at various time points.

-

Analytical Methodologies

The analysis of forced degradation samples requires robust analytical methods capable of separating the parent compound from its degradation products.

Caption: Analytical workflow for degradation studies.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of degradation studies. The method should be developed and validated to ensure it can separate the parent drug from all potential degradation products.[13][14] A reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. A photodiode array (PDA) detector is recommended to assess peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification and characterization of degradation products.[14][15][16][17][18] After separation by HPLC, the eluent is introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion provides the molecular weight of the degradation product. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure determination of unknown degradation products, isolation followed by NMR spectroscopy is often necessary.[19][20][21][22] 1H, 13C, and 19F NMR experiments can provide detailed information about the chemical structure of the degradants.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and concise manner. Table 2 provides a template for presenting such data.

Table 2: Summary of Forced Degradation Studies for 5-Fluoro-2-(trifluoromethyl)benzoic Acid

| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |

| 0.1 M HCl, 60°C | 7 days | [Data] | [Data] | [Data] |

| 0.1 M NaOH, 60°C | 7 days | [Data] | [Data] | [Data] |

| 3% H2O2, RT | 24 hours | [Data] | [Data] | [Data] |

| Thermal (Solid), 105°C | 7 days | [Data] | [Data] | [Data] |

| Photolytic (ICH Q1B) | - | [Data] | [Data] | [Data] |

*Data to be filled upon experimental investigation.

Conclusion

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. tandfonline.com [tandfonline.com]

- 5. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 6. fdaghana.gov.gh [fdaghana.gov.gh]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 10. jordilabs.com [jordilabs.com]

- 11. database.ich.org [database.ich.org]

- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. waters.com [waters.com]

- 15. UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques [ouci.dntb.gov.ua]

- 22. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]

The Dual Role of Fluorine: An In-depth Technical Guide to the Bioactivity of 5-Fluoro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacokinetic and pharmacodynamic profiles. 5-Fluoro-2-(trifluoromethyl)benzoic acid stands as a prime exemplar of this strategy, featuring two distinct fluorine-containing moieties—a single fluorine atom and a trifluoromethyl group—attached to a benzoic acid scaffold. This technical guide delves into the multifaceted roles these fluorinated substituents play in shaping the molecule's bioactivity. While specific quantitative data for this exact compound is not extensively available in public literature, this guide extrapolates from the well-documented bioactivities of structurally similar fluorinated benzoic acids to infer potential biological targets and mechanisms of action. This document provides a comprehensive overview of the physicochemical effects of fluorination, potential signaling pathway modulation, and detailed experimental protocols for assessing the bioactivity of 5-Fluoro-2-(trifluoromethyl)benzoic acid and its derivatives.

Introduction: The Strategic Advantage of Fluorine in Drug Design

Fluorine, the most electronegative element, and the trifluoromethyl (CF3) group are prized tools in the medicinal chemist's arsenal. Their introduction into a molecular scaffold can dramatically alter key physicochemical properties, leading to enhanced therapeutic potential.

The Single Fluorine Atom: A single fluorine atom can act as a "super-hydrogen" due to its similar size, yet its high electronegativity imparts unique properties. It can:

-

Modulate pKa: The electron-withdrawing nature of fluorine can increase the acidity of a nearby carboxylic acid group, influencing its ionization state at physiological pH and thereby affecting solubility and target interaction.

-

Enhance Binding Affinity: Fluorine can participate in favorable electrostatic and polar interactions, including hydrogen bonds and halogen bonds, with biological targets.

-

Block Metabolic Oxidation: Replacing a hydrogen atom with fluorine at a metabolically labile position can prevent enzymatic degradation, thereby increasing the compound's half-life.

The Trifluoromethyl Group: The CF3 group is a bulky, highly lipophilic, and strongly electron-withdrawing substituent. Its key contributions to bioactivity include:

-

Increased Lipophilicity: The CF3 group significantly enhances a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.

-

Metabolic Stability: The carbon-fluorine bonds in the CF3 group are exceptionally strong, rendering it highly resistant to metabolic breakdown.

-

Improved Target Binding: The strong electron-withdrawing effect can modulate the electronic properties of the aromatic ring, influencing interactions with biological targets.

Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)benzoic Acid

While experimental data for the subject compound is limited, its structural features allow for the prediction of its key physicochemical properties.

| Property | Predicted Influence of Fluorine Substituents |

| Acidity (pKa) | The combined electron-withdrawing effects of the fluorine atom and the trifluoromethyl group are expected to significantly increase the acidity of the carboxylic acid moiety compared to benzoic acid. |

| Lipophilicity (LogP) | The trifluoromethyl group is a strong contributor to lipophilicity, suggesting that 5-Fluoro-2-(trifluoromethyl)benzoic acid will have a higher LogP value than non-fluorinated or mono-fluorinated analogs, facilitating membrane permeation. |

| Metabolic Stability | Both the fluorine atom and the trifluoromethyl group are expected to enhance metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring. |

Potential Biological Targets and Bioactivity

Based on the known activities of structurally related fluorinated benzoic acids, two primary biological targets are hypothesized for 5-Fluoro-2-(trifluoromethyl)benzoic acid: Cyclooxygenase (COX) enzymes and Fatty Acid Amide Hydrolase (FAAH).

Inhibition of Cyclooxygenase (COX) Enzymes

Many fluorinated benzoic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes, which are key to the inflammatory cascade.[1][2] For instance, flufenamic acid, which contains a trifluoromethylphenyl group, is a known COX inhibitor.[3] The anti-inflammatory effects of such compounds stem from the inhibition of prostaglandin synthesis.[1]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib Analogues [2]

| Compound | Modification from Celecoxib | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | - | >100 | 0.04 | >2500 |

| Analog 1 | Replacement of sulfonamide with a different functional group | 15.2 | 0.08 | 190 |

| Analog 2 | Modification of the pyrazole ring | 8.5 | 0.05 | 170 |

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is an enzyme responsible for the degradation of endocannabinoids, such as anandamide.[4] Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[4] Fluorinated benzoic acid derivatives have been investigated as FAAH inhibitors.[4]

Table 2: Hypothetical Inhibitory Potency of a Fluorinated Benzoic Acid Morpholide against Human FAAH [4]

| Compound | IC₅₀ (nM) | Kᵢ (nM) |

| 3-Fluorobenzoic acid, morpholide | 25.8 (Hypothetical) | 14.7 (Hypothetical) |

| URB597 (Reference Inhibitor) | 4.6 | 2.1 |

| PF-3845 (Reference Inhibitor) | 0.8 | 0.4 |

Note: The data for 3-Fluorobenzoic acid, morpholide is presented for illustrative purposes as found in the cited literature and is explicitly marked as hypothetical.

Experimental Protocols

To empirically determine the bioactivity of 5-Fluoro-2-(trifluoromethyl)benzoic acid, the following detailed experimental protocols for in vitro enzyme inhibition assays are provided.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening assay kits.[5]

Principle: The cyclooxygenase activity of COX-1 or COX-2 is measured by the conversion of arachidonic acid to prostaglandin G2 (PGG2). The subsequent peroxidase activity reduces PGG2 to PGH2. This assay utilizes a fluorometric probe that reacts with PGH2 to produce a fluorescent product, which can be measured to determine COX activity.

Materials:

-

Recombinant human COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (fluorometric)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

5-Fluoro-2-(trifluoromethyl)benzoic acid (test compound)

-

Reference inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Dissolve 5-Fluoro-2-(trifluoromethyl)benzoic acid and the reference inhibitor in DMSO to make stock solutions. Prepare a series of dilutions of the test and reference compounds in COX Assay Buffer.

-

Reaction Mixture Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the master mix immediately before use.

-

Assay Plate Setup: To the wells of a 96-well plate, add the diluted test compounds, reference inhibitor, or vehicle control (DMSO in assay buffer).

-

Enzyme-Inhibitor Pre-incubation: Add the enzyme-containing reaction mixture to each well and pre-incubate for a specified time (e.g., 15 minutes) at 25°C.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 10-20 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol is based on commercially available FAAH inhibitor screening kits.[6][7]

Principle: This assay measures the activity of FAAH by detecting the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).

Materials:

-

Recombinant human FAAH enzyme

-

FAAH Assay Buffer

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

5-Fluoro-2-(trifluoromethyl)benzoic acid (test compound)

-

Reference inhibitor (e.g., JZL195)

-

DMSO

-

96-well white or black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare stock solutions and serial dilutions of the test and reference compounds in DMSO and then in FAAH Assay Buffer.

-

Assay Plate Setup: Add the diluted compounds, reference inhibitor, or vehicle control to the wells of the microplate.

-

Enzyme Addition: Add the FAAH enzyme solution to each well.

-

Enzyme-Inhibitor Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Reaction Initiation: Start the reaction by adding the FAAH substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression.

Conclusion

5-Fluoro-2-(trifluoromethyl)benzoic acid is a compelling molecule for investigation in drug discovery due to the strategic incorporation of two distinct fluorine-containing moieties. The single fluorine atom and the trifluoromethyl group are anticipated to confer advantageous physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated acidity, all of which can contribute to improved bioactivity. Based on the established pharmacology of structurally related compounds, this molecule holds promise as a potential inhibitor of key enzymes in inflammatory and pain pathways, such as COX and FAAH. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically validate these hypotheses and to further elucidate the therapeutic potential of 5-Fluoro-2-(trifluoromethyl)benzoic acid and its derivatives. The continued exploration of such strategically fluorinated scaffolds is a promising avenue for the development of novel therapeutics with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Flufenamic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-(trifluoromethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of derivatives of 5-Fluoro-2-(trifluoromethyl)benzoic acid. This fluorinated benzoic acid is a valuable building block in medicinal chemistry, and its derivatives have shown significant potential in various therapeutic areas, including oncology and virology. The protocols provided herein are based on established synthetic methodologies and offer a starting point for the development of novel compounds.

Introduction

5-Fluoro-2-(trifluoromethyl)benzoic acid is a versatile scaffold for the synthesis of a wide range of derivatives. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring can significantly influence the physicochemical and pharmacological properties of the resulting molecules. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document details the synthesis of key intermediates and final compounds, with a focus on amide, ester, and heterocyclic derivatives.

Synthesis of Key Intermediates

A common and crucial intermediate for the synthesis of various derivatives is 5-Fluoro-2-(trifluoromethyl)benzoyl chloride. This acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Protocol for the Synthesis of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride

Materials:

-

5-Fluoro-2-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of 5-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the evolution of gas (HCl and SO₂ or CO and CO₂).

-

Once the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 5-Fluoro-2-(trifluoromethyl)benzoyl chloride.

-

The crude product can be used directly in the next step or purified by vacuum distillation.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol describes a general method for the synthesis of N-substituted-5-fluoro-2-(trifluoromethyl)benzamides.

Protocol for the Synthesis of N-Aryl-5-fluoro-2-(trifluoromethyl)benzamides

Materials:

-

5-Fluoro-2-(trifluoromethyl)benzoyl chloride

-

Substituted aniline (1.0 - 1.2 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer

-

Separatory funnel

-

Standard work-up and purification reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)

Procedure:

-